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Abstract
Nabam (disodium ethylenebisdithiocarbamate) is a dithiocarbamate fungicide with a history of

use in agriculture. This technical guide provides a comprehensive overview of its acute and

chronic toxicity, with a focus on quantitative data, experimental methodologies, and

mechanisms of action. Due to the limited availability of chronic toxicity data for Nabam itself,

this guide also incorporates data from its primary metabolite, ethylene thiourea (ETU), which is

a key driver of its long-term toxicological profile. All quantitative data are presented in

structured tables for comparative analysis. Detailed experimental protocols, based on

established guidelines, are provided for key toxicity studies. Furthermore, signaling pathways

and experimental workflows are visualized using diagrams to facilitate a deeper understanding

of Nabam's toxicological properties.

Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a

single exposure to a substance. For Nabam, these studies have been conducted via oral,

dermal, and inhalation routes.
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The following table summarizes the key quantitative endpoints from acute toxicity studies of

Nabam.

Endpoint Species Route Value
Observations/N

otes

LD50 Rat Oral 395 mg/kg -

LD50 Mouse Oral 580 mg/kg -

LD50 Rat Intraperitoneal 500 mg/kg -

Dermal

Sensitization
- Dermal Skin sensitizer

Nabam has been

identified as a

dermal

sensitizer.

Experimental Protocols: Acute Toxicity Studies
The methodologies for acute toxicity testing of Nabam generally follow standardized

guidelines, such as those established by the Organisation for Economic Co-operation and

Development (OECD).

Test System: Typically conducted in young adult rats (e.g., Wistar strain), fasted overnight

before administration.

Administration: A single dose of Nabam, dissolved or suspended in a suitable vehicle (e.g.,

corn oil), is administered by oral gavage.

Dosage: A stepwise procedure is used, starting with a dose expected to cause some

mortality. Based on the outcome, the dose for the next group of animals is adjusted up or

down.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in behavior, breathing, and coordination), and body weight changes for at least 14

days.
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Necropsy: All animals are subjected to a gross necropsy at the end of the observation period

to identify any pathological changes in organs and tissues.

Test System: Commonly performed in rabbits (e.g., New Zealand White strain).

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

Application: The test substance is applied uniformly over a defined area of the intact skin.

The treated area is then covered with a porous gauze dressing and a non-irritating tape.

Exposure: The exposure period is typically 24 hours.

Observation Period: Following exposure, the animals are observed for 14 days for signs of

toxicity, dermal irritation (erythema and edema), and changes in body weight.

Necropsy: A gross necropsy is performed on all animals at the end of the study. In studies

with Nabam, vocalization and increased respiratory rate were noted immediately after

dosing, which subsided within an hour.[1]
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Start: Select Healthy, Fasted Rats

Administer Single Oral Dose of Nabam via Gavage

Observe for Clinical Signs (First 24 hours)

Continue Observation for 14 Days (Mortality, Clinical Signs, Body Weight)

Perform Gross Necropsy on All Animals

End: Analyze Data and Determine LD50

Click to download full resolution via product page

Workflow for a typical acute oral toxicity study.

Chronic and Subchronic Toxicity
Chronic toxicity studies evaluate the adverse effects of repeated or long-term exposure to a

substance. Due to a lack of comprehensive chronic toxicity and carcinogenicity studies on

Nabam, data from its metabolite, ethylene thiourea (ETU), are often used for risk assessment.

Subchronic Toxicity of Nabam
A one-month subchronic study in rats fed 100 ppm Nabam showed no significant clinical or

histopathological changes.[2] However, it did reveal a decrease in various
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mucopolysaccharides, which are involved in the inflammatory response, suggesting an

impairment of this process.[2]

Chronic Toxicity and Carcinogenicity of Ethylene
Thiourea (ETU)
ETU is a significant metabolite of Nabam and other ethylenebisdithiocarbamate (EBDC)

fungicides. Its toxicity profile is a major concern in the long-term risk assessment of Nabam.

Endpoint Species
Exposure

Duration

Dose/Concentr

ation

Observed

Effects

NOEL (Thyroid

effects)

Rat (Sprague-

Dawley)
Subchronic

5 ppm (0.25

mg/kg/day)
-

NOEL (Liver

effects)
Mouse Subchronic 10 ppm -

NOEL (Thyroid

effects)
Mouse Subchronic

10 ppm (1.72

mg/kg/day,

males; 2.38

mg/kg/day,

females)

-

Carcinogenicity Rat 2 years
Adult exposure:

25-250 ppm

Increased

incidence of

thyroid tumors.

Carcinogenicity Mouse 2 years
Adult exposure:

100-1000 ppm

Increased

incidence of liver

tumors.

NOEL: No-Observed-Effect-Level

Developmental and Reproductive Toxicity
Nabam: In a developmental toxicity study in rabbits, oral administration of Nabam at 30

mg/kg/day was associated with an increased incidence of hydrocephaly and incomplete

ossification of the cranial bones in the offspring.
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ETU: ETU has been shown to be a teratogen in studies with rats and hamsters, with a No-

Observed-Effect-Level (NOEL) of 5 mg/kg in rats for teratogenic effects.

Experimental Protocol: Chronic Toxicity Study
(Following OECD Guideline 452)

Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent.

Administration: The test substance is administered daily, usually mixed in the diet, for the

majority of the animal's lifespan (e.g., 24 months for rats).

Dosage: At least three dose levels are used, plus a control group. The highest dose should

induce some toxicity but not significant mortality.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are measured weekly. Hematology and clinical chemistry parameters are

assessed at multiple time points.

Pathology: A full histopathological examination is performed on all animals in the control and

high-dose groups. Target organs identified in these groups are then examined in the lower-

dose groups.

Mechanisms of Toxicity
The toxicity of Nabam and its metabolites involves multiple mechanisms, including direct

enzyme inhibition and disruption of endocrine function.

Inhibition of Cytochrome P450
In vitro studies have shown that Nabam and its breakdown product, ethylene bis-

isothiocyanate sulfide (EBIS), can inhibit hepatic microsomal monooxygenases. This inhibition

is associated with the denaturation and destruction of cytochrome P-450, likely through

covalent binding to cysteine sulfhydryl groups within the enzyme.

Anti-Thyroid Action of Ethylene Thiourea (ETU)
The primary mechanism of ETU's chronic toxicity is its anti-thyroid action. ETU inhibits the

enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones (T3 and T4).
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This inhibition leads to a decrease in circulating thyroid hormones, which in turn stimulates the

pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation of the

thyroid by TSH can lead to hypertrophy, hyperplasia, and eventually tumor formation in the

thyroid gland.

Potential Interference with the Ubiquitin-Proteasome
System
Dithiocarbamates, as a class of compounds, have been shown to interfere with the ubiquitin-

proteasome system, which is responsible for the degradation of cellular proteins. Inhibition of

this pathway can lead to the accumulation of damaged or misfolded proteins, resulting in

cellular stress and toxicity.

Signaling Pathway: ETU-Induced Thyroid Toxicity
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Mechanism of ethylene thiourea (ETU) induced thyroid toxicity.
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Conclusion
The acute toxicity profile of Nabam is characterized by moderate toxicity via the oral route and

it is a known skin sensitizer. The chronic toxicity of Nabam is of greater concern and is

primarily attributed to its metabolite, ethylene thiourea (ETU). ETU is a potent anti-thyroid agent

and has been shown to be carcinogenic in rodents, targeting the thyroid and liver.

Developmental studies have indicated potential teratogenic effects for both Nabam and ETU. A

thorough understanding of these toxicological endpoints and the underlying mechanisms is

crucial for the risk assessment and safe handling of Nabam and related dithiocarbamate

compounds. Further research into the chronic effects of Nabam itself would be beneficial to

reduce the reliance on metabolite data for regulatory and safety evaluations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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